molecular formula C9H8O3 B8238284 6-Methoxy-2(3H)-benzofuranone

6-Methoxy-2(3H)-benzofuranone

Cat. No. B8238284
M. Wt: 164.16 g/mol
InChI Key: FIFRRVYYUYNRPF-UHFFFAOYSA-N
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Description

6-Methoxy-2(3H)-benzofuranone is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • 6-Methoxy-2(3H)-benzofuranone derivatives have been synthesized and studied for their potential in various biological applications. For instance, a study by Teo, Kon, Sim, and Ng (1992) synthesized nonsteroidal compounds derived from 6-methoxy-2(3H)-benzofuranones, showing affinity for antiestrogen-binding sites and potential antigrowth effects in cell lines, suggesting their role in mediating the antigrowth effect through interactions with cholesterol biosynthesis (Teo et al., 1992).

Antinociceptive Properties

  • Benzofuranone derivatives, including those related to this compound, have been evaluated for their antinociceptive properties. Gonçalves et al. (2012) investigated these derivatives using chemically induced models of pain, finding significant antinociceptive activity, which suggests potential applications in pain management (Gonçalves et al., 2012).

Antimicrobial and Cytotoxic Activities

  • Compounds related to this compound have demonstrated significant antimicrobial and cytotoxic activities. For instance, a benzofuranone isolated from the flower of Nyctanthes arbortristis showed notable antibacterial activity against various bacteria and cytotoxicity in bioassays (Khatune et al., 2007).

Quantum Chemical Computational Studies

  • The quantum chemical computational and spectroscopic studies of benzofuranone derivatives, including this compound, have been conducted. These studies, such as the one by Hiremath et al. (2020), provide insights into the molecular structure and properties, facilitating the development of new applications in material science and pharmaceuticals (Hiremath et al., 2020).

Synthesis of Analogues with Anticancer Activity

  • The synthesis and characterization of benzofuran derivatives, including those related to this compound, have been explored for potential anticancer activities. Studies like those by Coskun et al. (2021) demonstrate the design and evaluation of these compounds, highlighting their potential in cancer therapy (Coskun et al., 2021).

properties

IUPAC Name

6-methoxy-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRRVYYUYNRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)O2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.